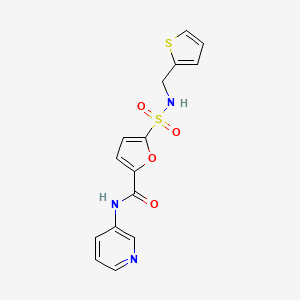
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyridine ring, a thiophene moiety, and a furan carboxamide group
Méthodes De Préparation
The synthesis of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the furan ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the pyridine ring: This step may involve a coupling reaction with a pyridine derivative.
Attachment of the thiophene moiety: This can be done through a sulfonamide formation reaction, where a thiophene derivative is reacted with a sulfonyl chloride.
Final coupling: The final step involves coupling the intermediate compounds to form the desired product.
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Des Réactions Chimiques
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under appropriate conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as an anti-tubercular agent. Its unique structure allows it to interact with specific molecular targets in Mycobacterium tuberculosis, making it a promising candidate for drug development.
Biological Studies: The compound’s interactions with various biological targets can be explored to understand its effects on cellular processes and pathways.
Chemical Research: Its diverse reactivity makes it a valuable compound for studying various chemical reactions and mechanisms.
Industrial Applications: The compound’s properties may be leveraged in the development of new materials or chemical processes.
Mécanisme D'action
The mechanism of action of N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit key enzymes or pathways essential for the survival and replication of Mycobacterium tuberculosis . The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
N-(pyridin-3-yl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide can be compared with other similar compounds, such as:
N-(pyridin-3-yl)benzamide derivatives: These compounds share the pyridine moiety and have been studied for their anti-tubercular activity.
Thiophene-containing sulfonamides: These compounds include the thiophene moiety and have diverse applications in medicinal chemistry.
Furan carboxamides: These compounds contain the furan carboxamide group and are studied for their chemical reactivity and biological activity.
Propriétés
IUPAC Name |
N-pyridin-3-yl-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c19-15(18-11-3-1-7-16-9-11)13-5-6-14(22-13)24(20,21)17-10-12-4-2-8-23-12/h1-9,17H,10H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQUYXRYURSYDCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[1-(3,6-dichloropyridin-2-yl)-N-(3-methylphenyl)formamido]propanamide](/img/structure/B2672815.png)
![2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-ethylphenyl)acetamide](/img/structure/B2672816.png)
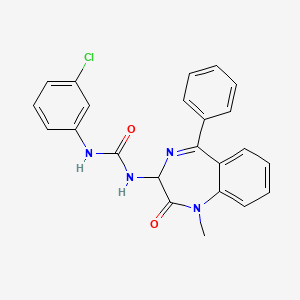
![3-Bromothieno[3,2-b]thiophene-5-carbaldehyde](/img/structure/B2672821.png)

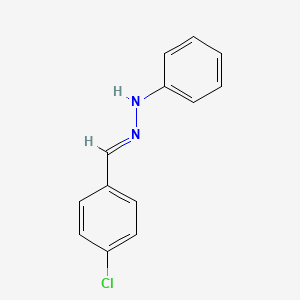
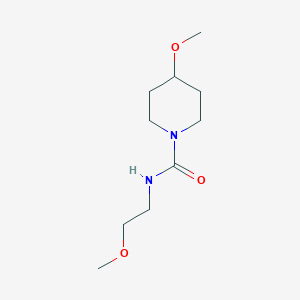
![8-(azepan-1-yl)-7-[(2E)-but-2-en-1-yl]-3-methyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2672829.png)
![(E)-3-(benzo[d][1,3]dioxol-5-ylamino)-2-(4-(4-chlorophenyl)thiazol-2-yl)acrylonitrile](/img/structure/B2672830.png)
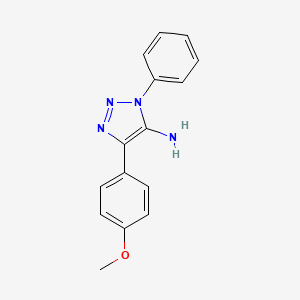
![N-(5-(2-methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2672832.png)
![7-((2-Fluorophenyl)sulfonyl)-2-methyl-6,7,8,9-tetrahydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidine](/img/structure/B2672833.png)
![methyl 3-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)propanoate](/img/structure/B2672835.png)
![(2,2-Dioxido-2-thia-5-azabicyclo[2.2.1]heptan-5-yl)(1-phenylcyclopropyl)methanone](/img/structure/B2672836.png)
